molecular formula C19H12N2O3S B3502535 (2E)-2-(3-nitrophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile

(2E)-2-(3-nitrophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile

Cat. No.: B3502535
M. Wt: 348.4 g/mol
InChI Key: HOEGXWWGXOSGNZ-QINSGFPZSA-N
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Description

(2E)-2-(3-nitrophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a nitrophenyl group, a phenylsulfanyl group, and a furan ring

Properties

IUPAC Name

(E)-2-(3-nitrophenyl)-3-(5-phenylsulfanylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3S/c20-13-15(14-5-4-6-16(11-14)21(22)23)12-17-9-10-19(24-17)25-18-7-2-1-3-8-18/h1-12H/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEGXWWGXOSGNZ-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(3-nitrophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylsulfanyl group: This step involves the substitution reaction where a phenylsulfanyl group is introduced to the furan ring.

    Formation of the nitrophenyl group: This can be done through nitration reactions using nitric acid or other nitrating agents.

    Formation of the prop-2-enenitrile moiety: This involves the condensation of the intermediate compounds to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylsulfanyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (2E)-2-(3-nitrophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylsulfanyl group can interact with various enzymes or receptors. The furan ring provides structural stability and can influence the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

    (2E)-2-(3-nitrophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile: can be compared with other compounds containing nitrophenyl, phenylsulfanyl, and furan groups.

    Examples: Compounds like (2E)-2-(3-nitrophenyl)-3-[5-(methylsulfanyl)furan-2-yl]prop-2-enenitrile, (2E)-2-(3-aminophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile.

Uniqueness:

  • The combination of nitrophenyl, phenylsulfanyl, and furan groups in (2E)-2-(3-nitrophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile provides unique chemical properties and reactivity patterns.
  • Its structural complexity allows for diverse applications and interactions in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-(3-nitrophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile
Reactant of Route 2
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(2E)-2-(3-nitrophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile

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